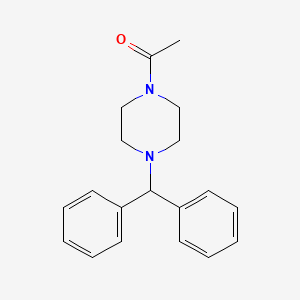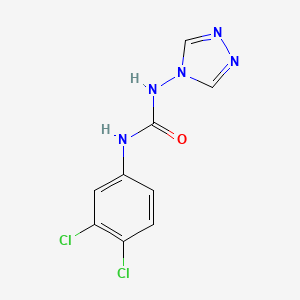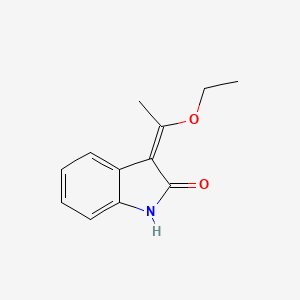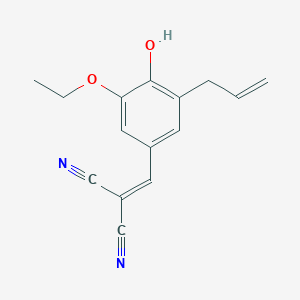![molecular formula C17H16N2O2 B5862643 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)
3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile, also known as MFA-1, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, this compound has been found to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory, antifungal, and antiviral activities. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile in laboratory experiments is its high potency and selectivity. This makes it a valuable tool for studying the mechanisms of action of various enzymes and pathways involved in cancer and other diseases. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile. One area of interest is the development of new anticancer therapies based on the compound. This could involve further studies on the mechanism of action of this compound and the development of more potent analogues. Another potential direction is the investigation of this compound's potential as an anti-inflammatory or antiviral agent, which could have important implications for the treatment of a range of diseases. Finally, further studies on the limitations of this compound in laboratory experiments could lead to the development of new techniques for working with the compound.
Méthodes De Synthèse
The synthesis of 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile involves the reaction of 4-morpholinylfuran-2-carbaldehyde with phenylacetonitrile in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
Applications De Recherche Scientifique
3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile has been studied for its potential applications in various areas of biomedical research. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
(Z)-3-(5-morpholin-4-ylfuran-2-yl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-13-15(14-4-2-1-3-5-14)12-16-6-7-17(21-16)19-8-10-20-11-9-19/h1-7,12H,8-11H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIVHWUJFVEVKK-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(\C#N)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)
![2,7-dimethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5862592.png)
![5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5862593.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5862603.png)
![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)

![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)


![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)